5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its role in the synthesis of glyburide, a medication used to treat type 2 diabetes .
Scientific Research Applications
5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the production of pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an intermediate in the synthesis of glyburide, it plays a crucial role in the development of diabetes treatments.
Safety and Hazards
Preparation Methods
The synthesis of 5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves several steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with 2-methoxy-2-(2-methoxyphenyl)ethylamine under specific conditions to form the desired benzamide . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular pathways involved include enzymatic reactions that facilitate the conversion of the intermediate to the final product .
Comparison with Similar Compounds
5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide can be compared with other similar compounds, such as:
4-[2-(5-chloro-2-methoxybenzamido)ethyl]phenylsulfonamide: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.
4-chloro-N-methyl-3-(methylamino)sulfonylbenzamide: Another related compound with variations in its chemical structure, resulting in unique reactivity and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical behavior.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-15-7-5-4-6-13(15)17(24-3)11-20-18(21)14-10-12(19)8-9-16(14)23-2/h4-10,17H,11H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPJDUDZCDRMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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